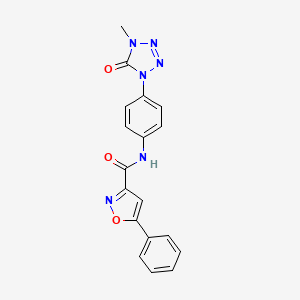

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a methyl and oxo group at positions 4 and 5, respectively. This tetrazole moiety is linked to a phenyl ring, which is further connected to a 5-phenylisoxazole-3-carboxamide group.

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O3/c1-23-18(26)24(22-21-23)14-9-7-13(8-10-14)19-17(25)15-11-16(27-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGFNZHNJVWHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a tetrazole ring , which is known for its diverse biological properties, attached to a phenylisoxazole moiety. The presence of these functional groups allows for various interactions with biological targets, suggesting potential pharmacological applications.

The biological activity of this compound is primarily attributed to its tetrazole component. Tetrazoles have been recognized for their ability to:

- Inhibit Enzymes : Some tetrazoles can inhibit key enzymes involved in metabolic pathways.

- Bind to Receptors : The compound may interact with specific receptors, modulating their activity and influencing various biological processes.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The tetrazole ring may enhance the compound's ability to inhibit bacterial growth.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The unique combination of functional groups in this compound suggests potential dual activity as both an antimicrobial and anti-inflammatory agent , making it a valuable candidate for further research compared to other similar compounds that may exhibit only one type of biological activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on similar compounds to evaluate their safety profiles. In these studies, several derivatives demonstrated minimal cytotoxic effects on human cell lines at varying concentrations, indicating a favorable safety profile that warrants further investigation .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of related tetrazole derivatives found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the tetrazole ring could enhance antibacterial efficacy .

Case Study 2: Anti-inflammatory Potential

Research has also suggested that compounds containing isoxazole moieties can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may have therapeutic applications in inflammatory diseases .

Scientific Research Applications

Research indicates that N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide exhibits several promising biological activities:

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole show significant antimicrobial activity. The presence of the tetrazole ring is believed to enhance this activity through interactions with microbial enzymes or receptors.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar tetrazole derivatives have been shown to inhibit enzymes involved in various metabolic pathways, suggesting that N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenyliosaxole may also exhibit this property.

Anti-inflammatory Effects

Preliminary studies indicate that compounds featuring the isoxazole and carboxamide functionalities can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenyliosaxole is crucial for optimizing its pharmacological properties. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Tetrazole Ring | Enhances binding affinity to biological targets |

| Isosazole Moiety | Influences solubility and permeability |

| Carboxamide Group | Affects metabolic stability |

Case Study 1: Antimicrobial Activity

A study conducted on a series of tetrazole derivatives showed that modifications in the phenyl groups significantly enhanced antimicrobial efficacy against various bacterial strains. The findings suggest that similar modifications in N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)-5-phenyliosaxole could yield more potent antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research on related compounds indicated that specific substitutions on the tetrazole ring could lead to increased inhibition of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. This highlights the potential for N-(4-(4-methyl-5-oxo -4,5-dihydro -1H-tetrazol -1-y)phenyl)- 5-phenyliosaxole to be developed as a therapeutic agent targeting similar pathways.

Chemical Reactions Analysis

Key Reaction Pathways

2.1 Tetrazole Ring Formation

The southern part of the molecule (tetrazole ring) was synthesized via cyclization reactions. While direct synthesis details for this specific tetrazole are not provided in the sources, analogous methods for heterocyclic formation were reported:

-

Nitrile oxide intermediates were used for isoxazole synthesis, suggesting similar strategies for tetrazole ring construction .

-

Imine intermediates (e.g., 31 in ) were reduced to amines, which could precede tetrazole cyclization steps.

2.2 Amide Bond Formation

The central amide linker was formed using standard coupling methods:

-

HBTU-mediated coupling or acid chloride activation (e.g., oxalyl chloride/DMF) for carboxylic acids with poor reactivity .

-

Lawesson’s reagent was employed for thioamide analogs, indicating adaptability for functional group modifications .

2.3 Phenyl Substituent Installation

The northern phenyl group was introduced via substitution reactions, including:

-

Structure–Activity Relationship (SAR)

Southern Part Modifications

The tetrazole substituent in the southern part plays a critical role in biological activity. Data from related compounds (Table 5 in ) highlight:

| Substituent | Activity (% Control) | Key Observation |

|---|---|---|

| Phenyl (isoxazole) | 40–60% inhibition | Reference for SAR analysis |

| Furan (hydrogen-bond acceptor) | Enhanced inhibition | H-bond acceptor proximity correlates with potency |

| Thiophene | Reduced inhibition | Electron-donating effects diminish activity |

While the exact tetrazole derivative isn’t listed, its electron-withdrawing nature and heterocyclic properties suggest it would align with trends favoring strong H-bond acceptors in this region .

Cytotoxicity Correlation

Compounds with amide linkers showed reduced cell viability (MTT/LDH assays), indicating that the central amide in this compound may contribute to cytotoxicity .

-

Biological Activity

The compound’s effect on GATA4–NKX2-5 transcriptional synergy would follow patterns observed in isoxazole analogs:

Comparison with Similar Compounds

The compound shares structural features with several classes of molecules, including tetrazole derivatives, isoxazole-containing compounds, and carboxamide-linked heterocycles. Below is a detailed comparison based on available data:

Structural Analogues with Tetrazole Moieties

Key Compounds :

- Alfentanil (): Contains a 4-ethyl-5-oxo-tetrazolyl group linked to a piperidine scaffold. Unlike the target compound, alfentanil is an opioid with distinct pharmacokinetic properties (e.g., shorter elimination half-life, CYP3A4-mediated metabolism) .

- Compound 3m (): 4-Methyl-5-thioxo-tetrazolyl derivative with an acetate substituent.

- Compound 5 (): Features an isoxazole-carboxamide group but replaces the tetrazole with a thiazole-oxadiazole hybrid. The absence of a tetrazole ring may reduce hydrogen-bonding interactions critical for target binding .

Structural Implications :

- The phenyl-isoxazole-carboxamide group introduces steric bulk, which may hinder binding to compact active sites compared to smaller substituents in alfentanil or 3m .

Physicochemical Properties

- Melting Points : The target compound’s solid-state stability may resemble 3m (133–135°C) due to aromatic stacking, whereas liquid analogues (e.g., 3n) lack such rigidity .

Pharmacokinetic and Metabolic Considerations

- Metabolism: Alfentanil’s tetrazole group undergoes CYP3A4-mediated N-dealkylation, producing inactive metabolites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted phenyl precursors with tetrazole and isoxazole moieties. For example, describes similar pyrazole-isoxazole hybrids synthesized using [1,5-diarylpyrazole] core templates, with nitrophenyl and methyl groups introduced via Suzuki coupling or nucleophilic substitution. Reaction conditions (e.g., reflux in ethanol, catalytic Pd for cross-coupling) and purification via column chromatography are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves substituent positions. highlights the use of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%), and FT-IR spectroscopy to verify functional groups like the carbonyl (C=O) and tetrazole rings .

Q. How can researchers optimize solubility for in vitro assays?

- Methodology : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). suggests derivatization of the carboxamide group with hydrophilic substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility while retaining bioactivity .

Advanced Research Questions

Q. What molecular docking strategies are suitable for predicting this compound’s interaction with biological targets?

- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains or enzyme pockets). demonstrates docking studies for pyrazole-isoxazole hybrids targeting inflammatory pathways, with scoring functions (e.g., binding energy ≤ -8 kcal/mol) validated by in vitro enzyme inhibition assays .

Q. How can structural-activity relationships (SAR) be systematically explored for this compound?

- Methodology : Synthesize analogs with variations in substituents (e.g., methyl, phenyl, or fluorine groups on the tetrazole or isoxazole rings). shows that fluorophenyl groups enhance metabolic stability, while bulky substituents on the tetrazole ring reduce cytotoxicity. Parallel screening against diverse targets (e.g., kinases, GPCRs) identifies selectivity profiles .

Q. What experimental designs address contradictions in reported bioactivity data?

- Methodology : If conflicting results arise (e.g., varying IC₅₀ values), replicate assays under standardized conditions (pH, temperature, cell lines). and emphasize statistical validation (ANOVA, p < 0.05) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to resolve discrepancies .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. identifies hydrolytic degradation of the tetrazole ring at acidic pH (simulated gastric fluid), requiring formulation adjustments (e.g., enteric coating) .

Q. What in vivo models are appropriate for preclinical efficacy testing?

- Methodology : Use rodent models (e.g., xenograft mice for anticancer activity or LPS-induced inflammation models). highlights PK/PD studies with intravenous/oral dosing (5–20 mg/kg), followed by tissue distribution analysis via LC-MS/MS to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.